molecular formula C6H13NO2 B13023260 (3R,4R)-rel-3-Methoxypiperidin-4-ol CAS No. 1612172-94-7

(3R,4R)-rel-3-Methoxypiperidin-4-ol

Cat. No.: B13023260
CAS No.: 1612172-94-7
M. Wt: 131.17 g/mol
InChI Key: VVUKGQALKPXNMA-PHDIDXHHSA-N
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Description

(3R,4R)-rel-3-Methoxypiperidin-4-ol is a piperidine derivative characterized by a methoxy group at the 3-position and a hydroxyl group at the 4-position, with relative (rel) stereochemistry at the R,R configuration. This compound belongs to a class of substituted piperidines, which are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets such as receptors and enzymes . The methoxy and hydroxyl groups contribute to its polarity, influencing solubility, hydrogen-bonding capacity, and metabolic stability.

Properties

CAS No.

1612172-94-7

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(3R,4R)-3-methoxypiperidin-4-ol

InChI

InChI=1S/C6H13NO2/c1-9-6-4-7-3-2-5(6)8/h5-8H,2-4H2,1H3/t5-,6-/m1/s1

InChI Key

VVUKGQALKPXNMA-PHDIDXHHSA-N

Isomeric SMILES

CO[C@@H]1CNCC[C@H]1O

Canonical SMILES

COC1CNCCC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-rel-3-Methoxypiperidin-4-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. For example, the reduction of 3-methoxy-4-piperidone with a chiral borane complex can yield this compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These methods utilize high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon, to achieve the reduction of the precursor compounds. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-rel-3-Methoxypiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-methoxypiperidin-4-one, while substitution reactions can produce various alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-rel-3-Methoxypiperidin-4-ol serves as a valuable intermediate for the synthesis of complex organic molecules. Its chiral nature makes it particularly useful in the development of enantiomerically pure compounds.

Biology

In biological research, this compound is used to study the effects of chiral molecules on biological systems. It can be employed in the synthesis of chiral ligands for receptor studies and enzyme inhibition assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It can be used as a building block for the synthesis of pharmaceutical agents, including drugs targeting neurological disorders.

Industry

In the industrial sector, this compound is utilized in the production of fine chemicals and agrochemicals. Its versatility allows for the development of various products with specific functional properties.

Mechanism of Action

The mechanism of action of (3R,4R)-rel-3-Methoxypiperidin-4-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the methoxy and hydroxyl groups allows for hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical features of (3R,4R)-rel-3-Methoxypiperidin-4-ol with similar piperidine derivatives:

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol) Notable Properties Reference
This compound 3-OCH₃, 4-OH Methoxy, Hydroxyl ~159.22 (calculated) Moderate polarity, H-bond donor/acceptor
(3R,4R)-rel-3-(Boc-amino)-4-fluoropiperidine 3-Boc-amino, 4-F Boc-protected amine, Fluorine 248.29 (CAS 1052713-46-8) Lipophilic, electron-withdrawing F
rel-(3R,4R)-3-Methylpiperidine-4-carboxylic acid HCl 3-CH₃, 4-COOH·HCl Carboxylic acid, Methyl 193.65 (C7H14ClNO2) High solubility (ionic form), acidic
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol 4-(MeSO₂-phenyl), 1-propyl Sulfonyl, Propyl ~325.40 (estimated) High polarity, strong electron withdrawal
Phenol, 3-[(3R,4R)-1-[3-(2-furanyl)propyl]-3,4-dimethyl-4-piperidinyl]-, rel- 3-phenol, furanylpropyl, dimethyl Phenol, Furanyl 313.43 (C20H27NO2) Acidic phenol, π-π interactions

Key Observations :

  • In contrast, fluorine () and sulfonyl groups () are electron-withdrawing, increasing electrophilicity and reactivity.
  • Solubility : The hydrochloride salt of the carboxylic acid analog () offers high aqueous solubility, whereas the Boc-protected amine () is more lipophilic, favoring membrane permeability.
  • Biological Interactions: The hydroxyl group in the target compound enables hydrogen bonding, critical for target binding. The phenolic analog () introduces acidity (pKa ~10), which may limit blood-brain barrier penetration compared to the neutral methoxy group.

Stereochemical Considerations

The (3R,4R) configuration distinguishes the target compound from stereoisomers like (3S,4R)-3-methoxypiperidin-4-ol (CAS 955028-94-1, ). Stereochemistry influences:

  • Receptor Binding : Enzymes and receptors often exhibit stereoselectivity. For example, the (3R,4R) configuration may align better with chiral binding pockets compared to (3S,4R).
  • Synthetic Complexity : Rel stereochemistry simplifies synthesis compared to enantiopure analogs, reducing production costs .

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